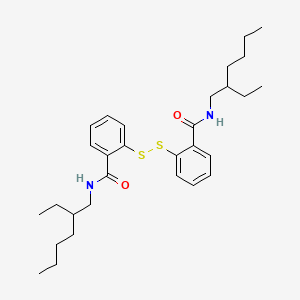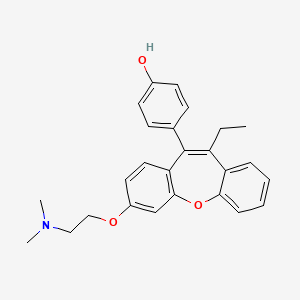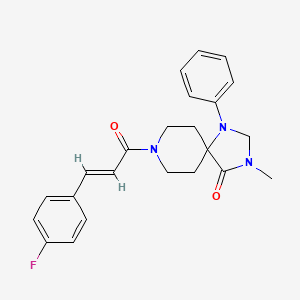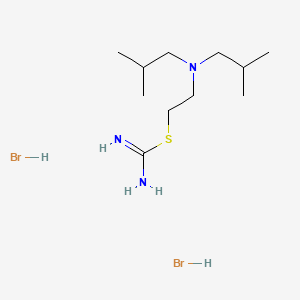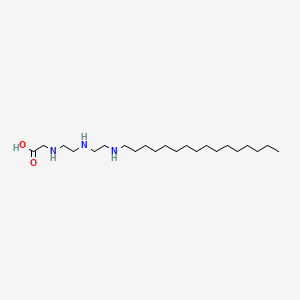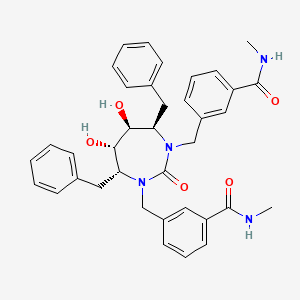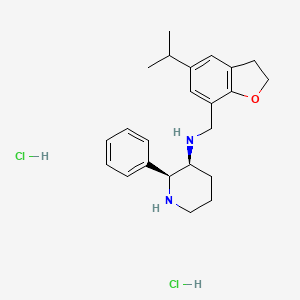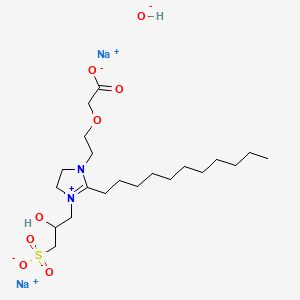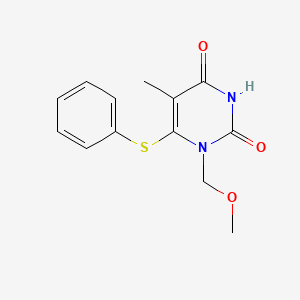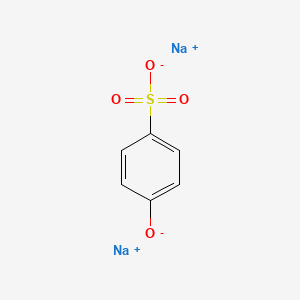
Disodium p-phenolsulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium p-phenolsulfonate is an organic compound with the molecular formula C6H4O4S.2Na. It is a sodium salt of p-phenolsulfonic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium p-phenolsulfonate can be synthesized through the sulfonation of phenol. The process involves the reaction of phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where phenol is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Disodium p-phenolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonated quinones.
Reduction: It can be reduced to form phenolic compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
Oxidation: Sulfonated quinones.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Disodium p-phenolsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: It has applications in the formulation of certain medications and as a component in topical treatments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium p-phenolsulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various chemical reactions and pathways.
Comparison with Similar Compounds
Disodium p-phenolsulfonate can be compared with other sulfonated phenolic compounds, such as:
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium naphthalenesulfonate
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Similar Compounds
- Sodium p-toluenesulfonate : Similar in structure but with a methyl group attached to the benzene ring.
- Sodium benzenesulfonate : Lacks the hydroxyl group present in this compound.
- Sodium naphthalenesulfonate : Contains a naphthalene ring instead of a benzene ring, providing different chemical properties.
Properties
CAS No. |
20896-31-5 |
|---|---|
Molecular Formula |
C6H4Na2O4S |
Molecular Weight |
218.14 g/mol |
IUPAC Name |
disodium;4-oxidobenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.2Na/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);;/q;2*+1/p-2 |
InChI Key |
XDDDDXAGOCDWDL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)
